2-Ethyl-5-methylaniline

Overview

Description

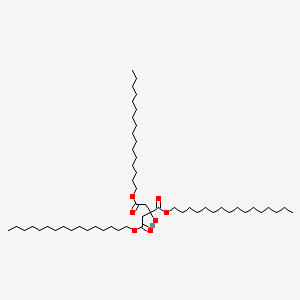

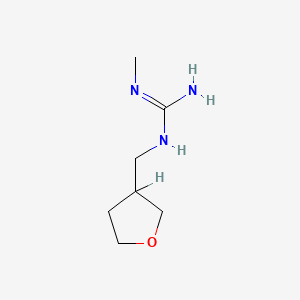

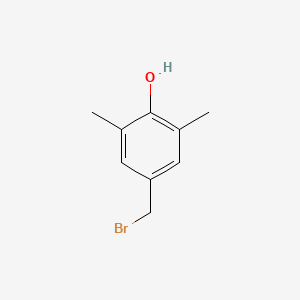

2-Ethyl-5-methylaniline, also known as 6-ethyl-o-toluidine, is a compound with the formula C9H13N . It has a molar mass of 135.21 .

Synthesis Analysis

The synthesis of anilines, such as 2-Ethyl-5-methylaniline, often involves the use of benzene rings as preformed units that are elaborated to build larger molecules . A potentially transformative reaction uses light and two transition-metal catalysts to make products known as anilines, which are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .Physical And Chemical Properties Analysis

The NIST/TRC Web Thermo Tables (WTT) provides critically evaluated recommendations for various properties of 2-Ethyl-5-methylaniline, including normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and entropy .Scientific Research Applications

- 2-Ethyl-5-methylaniline serves as a metabolite of several herbicides, including metolachlor , diuron , and monuron . Understanding its metabolic pathways is crucial for assessing the environmental impact of these herbicides and their degradation in soil .

- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for 2-Ethyl-5-methylaniline . These properties include:

- Cyclometalated ruthenium complexes enable the selective methylation of anilines using methanol. This hydrogen autotransfer procedure, catalyzed by such complexes, proceeds under mild conditions (around 60 °C) and has practical applications .

Herbicide Metabolite

Thermophysical Properties

Catalysis and Hydrogen Autotransfer

Safety and Hazards

2-Ethyl-5-methylaniline should be handled with care. Avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas . It is also advised to avoid eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-5-methylaniline are currently not well-defined in the literature. This compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body. The specific targets of 2-ethyl-5-methylaniline may vary due to its unique structure .

Mode of Action

The mode of action of 2-Ethyl-5-methylaniline is not well-studied. As a derivative of aniline, it may share some of the same interactions with biological molecules. Anilines are known to undergo metabolic activation in the body, forming reactive species that can bind to cellular macromolecules .

Biochemical Pathways

Anilines are known to be involved in various biochemical pathways, including those related to the metabolism of xenobiotics . The specific pathways affected by 2-ethyl-5-methylaniline may differ due to its unique structure .

Pharmacokinetics

Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver and excreted in the urine . The specific ADME properties of 2-Ethyl-5-methylaniline may vary due to its unique structure .

Result of Action

Anilines can form reactive species that bind to cellular macromolecules, potentially leading to cellular damage . The specific effects of 2-ethyl-5-methylaniline may differ due to its unique structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-5-methylaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets . .

properties

IUPAC Name |

2-ethyl-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMHITJJXWDMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491343 | |

| Record name | 2-Ethyl-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-methylaniline | |

CAS RN |

4748-81-6 | |

| Record name | 2-Ethyl-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4748-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.